molecular formula C6H3BrClN3 B1520217 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-41-0

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1520217
CAS No.: 784150-41-0
M. Wt: 232.46 g/mol
InChI Key: NJPXMLQSSKQIJH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, this compound has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of this compound have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.

Properties

IUPAC Name

6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXMLQSSKQIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672053
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784150-41-0
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784150-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.